Burrodin

Description

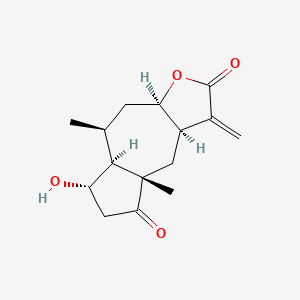

Structure

2D Structure

3D Structure

Properties

CAS No. |

20555-02-6 |

|---|---|

Molecular Formula |

C15H20O4 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(3aR,5S,5aS,6S,8aS,9aR)-6-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione |

InChI |

InChI=1S/C15H20O4/c1-7-4-11-9(8(2)14(18)19-11)6-15(3)12(17)5-10(16)13(7)15/h7,9-11,13,16H,2,4-6H2,1,3H3/t7-,9+,10-,11+,13+,15+/m0/s1 |

InChI Key |

HSNYUOAAQCCKRP-UGKIOTTESA-N |

SMILES |

CC1CC2C(CC3(C1C(CC3=O)O)C)C(=C)C(=O)O2 |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@H](CC3=O)O)C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1CC2C(CC3(C1C(CC3=O)O)C)C(=C)C(=O)O2 |

Other CAS No. |

20555-02-6 |

Origin of Product |

United States |

Occurrence and Natural Distribution of Burrodin

Botanical Sources and Phytochemical Isolation of Burrodin

This compound has been notably isolated from the aerial parts of Inula hupehensis epa.govnih.gov. This plant, belonging to the Asteraceae family, is a known source of various sesquiterpenes. The isolation process from Inula hupehensis typically involves the extraction of dried and powdered aerial parts using solvents such as 95% aqueous ethanol (B145695) epa.gov.

Another significant botanical source for this compound is Ambrosia dumosa nih.gov. This species, commonly known as white bursage or burrobush, is also a member of the Asteraceae family. The genus Ambrosia is recognized for its rich production of sesquiterpenes nih.gov.

Phytochemical isolation techniques for compounds like this compound from plant materials generally involve a series of steps aimed at separating and purifying the desired natural products. These methods can include various extraction techniques such as maceration, decoction, percolation, ultrasound-assisted extraction, and supercritical fluid extraction. Subsequent purification often employs chromatographic methods, and the elucidation of the compound's structure is typically achieved through spectroscopic analyses epa.gov.

Geographic Distribution of this compound-Producing Organisms

The geographic distribution of the plants known to produce this compound varies depending on the species.

Inula hupehensis : While specific detailed global distribution for Inula hupehensis was not extensively detailed in the provided search results, the genus Inula is broadly distributed. Research on compounds from Inula hupehensis suggests its presence in regions where such phytochemical studies are conducted epa.gov.

Ambrosia dumosa : This plant exhibits a more defined geographic range. Ambrosia dumosa is widely distributed and common across the Sonoran and Mojave deserts in North America. Its native distribution encompasses southern California deserts, extending eastward to southwestern Utah and eastern Arizona. Furthermore, it is found in northwestern Mexico, including Sonora and Baja California. Ambrosia dumosa is often a dominant or co-dominant shrub in the lower-elevation desert plant communities, thriving in alkaline soils and demonstrating resilience to high surface temperatures.

Diversity of Analogues and Related Compounds within Natural Isolates

This compound is a pseudoguaianolide (B12085752), a specific type of sesquiterpene lactone epa.govnih.gov. The plant sources of this compound, particularly Inula hupehensis and species within the genus Ambrosia, are known to produce a diverse array of structurally related sesquiterpenes and their analogues.

From Inula hupehensis, other pseudoguaianolides and guaianolides have been isolated alongside this compound epa.gov. Notably, 2α-acetoxyinuviscolide and this compound represent C12,8α- and C12,8β-configured sesquiterpene lactones, respectively, found within this species. Other sesquiterpene lactones identified in Inula hupehensis include confertin (B9149) and graveolide.

The genus Ambrosia is characterized by its production of numerous sesquiterpenes, with pseudoguaiane-type skeletons being the most prevalent nih.gov. Beyond pseudoguaianolides, Ambrosia species can also yield sesquiterpenes with other carbon skeletons, such as eudesmane, seco-pseudoguaiane, daucane, germacrane, oplopane, clavane, and aromadendrane. Examples of other sesquiterpene lactones found in Ambrosia or other plant sources that are structurally related or mentioned in the context of this compound include confertiflorin, desacetyl-confertiflorin, dihydroparthenolide, parthenin, 7α-hydroxy-3-desoxyzaluzanin C, guayulin A, psilostachyin, and peruvin epa.gov.

The co-occurrence of these diverse analogues suggests complex biosynthetic pathways within these plants, leading to a rich array of secondary metabolites.

Biosynthetic Pathways of Burrodin

General Isoprenoid Pathway Precursors to Sesquiterpenoids

All terpenoids, including sesquiterpenoids, are biosynthesized from two fundamental five-carbon (C5) precursor units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.comresearchgate.nettandfonline.comnih.gov In plants, these universal precursors are generated through two distinct metabolic routes localized in different cellular compartments:

Mevalonate (MVA) Pathway: Primarily found in the cytosol, this pathway synthesizes IPP and DMAPP, which are then channeled towards the production of sesquiterpenoids, triterpenoids, and steroids. tandfonline.comnih.gov

2-C-Methyl-D-erythritol-4-phosphate (MEP) Pathway: Located in the plastids, this pathway is responsible for the biosynthesis of monoterpenes, diterpenes, and tetraterpenes. tandfonline.comnih.gov

For sesquiterpenoids, the direct precursor is farnesyl diphosphate (B83284) (FPP), a C15 compound formed by the sequential condensation of three isoprene (B109036) units, typically originating from the MVA pathway. mdpi.comresearchgate.nettandfonline.comnih.govgenome.jp The initial committed step in sesquiterpenoid biosynthesis involves the cyclization of FPP, catalyzed by a diverse family of enzymes known as sesquiterpene synthases (STSs). mdpi.comgenome.jpresearchgate.net This cyclization process initiates with the loss of a diphosphate group from FPP, generating an allylic cation that undergoes intramolecular attacks, leading to the formation of various cyclic sesquiterpene skeletons, including 6-, 10-, or 11-membered rings. mdpi.comgenome.jp

Dedicated Biosynthetic Enzymes and Gene Clusters in Burrodin Formation (e.g., Cytochrome P450 involvement)

Following the formation of the core sesquiterpene skeleton, further structural diversification and functionalization occur through a series of enzymatic tailoring reactions. Cytochrome P450 monooxygenases (P450s or CYPs) play a pivotal role in these modification steps, catalyzing reactions such as hydroxylation, epoxidation, and desaturation, which significantly increase the structural complexity and polarity of terpenoids. researchgate.nettandfonline.comtandfonline.comacs.org

This compound, as a sesquiterpene lactone (STL), exemplifies the crucial involvement of P450 enzymes in its formation. tandfonline.com A large proportion of STLs found in Asteraceae species, including those from Inula hupehensis, are derived from the central precursor germacrene A acid (GAA). researchgate.netresearchgate.net The formation of the characteristic lactone rings in STLs is dependent on regio- and stereospecific hydroxylations, often facilitated by P450 enzymes. researchgate.net

A key enzyme identified in the biosynthesis of sesquiterpene lactones in Inula hupehensis, particularly those with C12,8-lactone configurations like this compound, is the cytochrome P450 enzyme CYP71BL6. researchgate.netresearchgate.netresearchgate.net Research has demonstrated that I. hupehensis CYP71BL6 is capable of catalyzing the hydroxylation of germacrene A acid (GAA) at two distinct positions: the 8α- and 8β-configurations. researchgate.netresearchgate.net This results in the production of both 8α-hydroxyl GAA and 8β-hydroxyl GAA. researchgate.netresearchgate.net

While 8α-hydroxyl GAA spontaneously undergoes lactonization to form a C12,8α-sesquiterpene lactone, the 8β-hydroxyl GAA remains stable and does not spontaneously lactonize. researchgate.netresearchgate.net this compound is specifically identified as a C12,8β-STL, suggesting that its formation from 8β-hydroxyl GAA likely involves a subsequent enzymatic cyclization step, rather than spontaneous lactonization. researchgate.net

CYP71BL6 exhibits a sequence identity of 63-66% with previously characterized CYP71BL1/2 enzymes, which are known to catalyze GAA 6α- or 8β-hydroxylation. researchgate.netresearchgate.net Despite this evolutionary lineage, CYP71BL6 is notable for its non-stereoselective hydroxylation activity, producing both 8α- and 8β-hydroxyl GAA. researchgate.net The transcript abundance of CYP71BL6 has been observed to correlate closely with the accumulation of C12,8-STLs in I. hupehensis, highlighting its significant role in the biosynthesis of these compounds. researchgate.net

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Name | Organism/Source | Substrate | Catalyzed Reaction | Products | Role in this compound Biosynthesis | References |

| Sesquiterpene Synthases (STSs) | Plants, Fungi | Farnesyl Diphosphate (FPP) | Cyclization | Various Sesquiterpene Skeletons | Forms the basic 15-carbon skeleton | mdpi.comgenome.jpresearchgate.net |

| CYP71BL6 | Inula hupehensis | Germacrene A Acid (GAA) | Hydroxylation at 8α- or 8β-position | 8α-hydroxyl GAA, 8β-hydroxyl GAA | Catalyzes a crucial step in the formation of precursors for C12,8-STLs, including this compound | researchgate.netresearchgate.netresearchgate.net |

Stereochemistry is a critical determinant of the structural diversity and biological activity of sesquiterpenoids. mdpi.comresearchgate.nettandfonline.comnih.govuni-hannover.denih.gov The cyclization of FPP by sesquiterpene synthases is highly stereospecific, leading to a vast array of distinct skeletal types. mdpi.com Subsequent oxidative modifications, particularly those catalyzed by P450 enzymes, further introduce and define stereogenic centers. researchgate.nettandfonline.comacs.org

In the context of this compound biosynthesis, the non-stereoselective hydroxylation activity of CYP71BL6 is a significant stereochemical consideration. researchgate.net By producing both 8α- and 8β-hydroxyl GAA, this enzyme dictates the potential for forming different lactone configurations, specifically the C12,8α- and C12,8β-olides. researchgate.netresearchgate.net Given that this compound is characterized as a C12,8β-pseudoguaianolide, its precise stereochemical configuration at various positions, including the lactone ring, is a direct consequence of these enzymatic steps and subsequent cyclization events. vulcanchem.comechemi.comresearchgate.net

Regulation of this compound Biosynthesis in Plant Systems

The biosynthesis of plant secondary metabolites, including sesquiterpene lactones like this compound, is tightly regulated by complex networks involving both internal and external cues. nih.govmdpi.comdoaj.orgncsu.edu This regulation ensures that these biochemically expensive compounds are produced efficiently and in response to specific physiological and environmental demands.

Key regulatory components include various transcriptional factors (TFs) such as MYB, bHLH, WRKY, AP2/ERF, bZIP, and NAC families. nih.govmdpi.comncsu.edu These TFs form multiprotein complexes and interact with cis-regulatory elements to control the expression of genes encoding biosynthetic enzymes. nih.gov

Environmental factors play a significant role in modulating secondary metabolite accumulation. These include:

Abiotic Stresses: Light intensity, temperature, soil water availability, soil fertility, and salinity can all influence the content of secondary metabolites. doaj.orgncsu.edu

Biotic Stresses: Attacks from pathogens (fungi, bacteria) and herbivores can induce the synthesis and accumulation of defense-related secondary metabolites. nih.govmdpi.comresearchgate.net

The observed correlation between CYP71BL6 transcript abundance and the accumulation of C12,8-STLs in Inula hupehensis suggests that the biosynthesis of this compound is similarly subject to these sophisticated regulatory mechanisms. researchgate.net Plants strategically produce these compounds in specific tissues or cell types, often as a defense mechanism or for ecological interactions. nih.govnih.gov

Methodologies for Elucidating Biosynthetic Routes

Elucidating the complex biosynthetic pathways of natural products like this compound requires a multidisciplinary approach, utilizing various advanced methodologies. These techniques allow researchers to identify precursors, intermediates, enzymes, and the genes responsible for their synthesis.

Table 2: Methodologies for Elucidating Biosynthetic Routes

| Methodology | Description | Application in Biosynthesis Elucidation | References |

| Tracer Techniques | Involve feeding isotopically labeled (radioactive or stable isotopes) putative precursors to organisms or cell cultures. | Traces the incorporation of labeled atoms into the final product, identifying intermediates and the sequence of reactions. | snscourseware.orgslideshare.netpsu.edu |

| Use of Isolated Organs/Tissues and Cell Cultures | Cultivating specific plant parts or cells under controlled aseptic conditions. | Investigates the site of synthesis and allows for feeding experiments with precursors to observe metabolic transformations. | snscourseware.orgslideshare.net |

| Grafting Methods | Joining two cut surfaces of different but closely related plants to grow together. | Used to study the translocation of metabolites and identify the site of synthesis of certain compounds. | snscourseware.orgslideshare.net |

| Use of Mutant Strains | Utilizing organisms with genetic mutations (e.g., gene knockouts, RNA interference) that affect specific biosynthetic steps. | Observing phenotypic changes in metabolite production when specific genes are silenced or altered helps identify genes involved in pathways. | snscourseware.orgslideshare.netfrontiersin.org |

| Enzymatic Studies | Involves purifying and characterizing enzymes, performing in vitro and in vivo assays, and heterologous expression in model systems (e.g., yeast, E. coli). | Confirms the catalytic activity of specific enzymes, identifies reaction mechanisms, and allows for the production of intermediates or final products. | tandfonline.comacs.orgresearchgate.netsnscourseware.orgfrontiersin.orgnih.govnih.gov |

| Omics Approaches | Integrates data from genomics (gene clusters), transcriptomics (gene expression, co-expression), and metabolomics (metabolite profiling). | Provides a comprehensive understanding of biosynthetic pathways by identifying genes, enzymes, and metabolites involved, and their spatiotemporal distribution. Chemoproteomics, using activity probes, can rapidly identify functional proteins interacting with substrates. | frontiersin.orgnih.gov |

These methodologies, often used in combination, provide a powerful toolkit for unraveling the complex biosynthetic pathways of natural products like this compound, paving the way for synthetic biology and metabolic engineering efforts.

Biological Activities and Mechanistic Investigations of Burrodin

Allelopathic Potential of Burrodin

Allelopathy is a biological phenomenon where one organism produces biochemicals, known as allelochemicals, that influence the growth, survival, development, and reproduction of other organisms frontiersin.orgresearchgate.net. This compound is identified as one such allelochemical, playing a role in these intricate chemical interactions within ecosystems github.io.

Effects on Seed Germination and Plant Growth Modulation (e.g., Inhibition, Promotion)

This compound, alongside other compounds such as confertiflorin, desacetylconfertiflorin, dihydroparthenolide, parthenin, and 7α-hydroxy-3-desoxyzaluzanin C, has been demonstrated to either inhibit or promote the germination of seeds across a diverse range of species, including 16 dicot and 9 monocot species github.io. The nature of these effects—whether inhibitory or stimulatory—is often dependent on the concentration of the allelochemicals and the specific plant species involved mdpi.comfrontiersin.orgnih.gov. Low concentrations of allelochemicals can sometimes promote seed germination and seedling growth, whereas higher concentrations tend to exert inhibitory effects frontiersin.orgnih.govmdpi.com. For instance, some plant extracts have shown the ability to promote seedling shoot length and biomass while simultaneously inhibiting seed germination and root length nih.gov.

The modulation of plant growth by allelochemicals like this compound can be summarized as follows:

| Effect Category | Specific Modulation | Concentration Dependency | Affected Processes |

| Inhibition | Seed Germination | High Concentrations | Root Length, Overall Growth |

| Promotion | Seed Germination | Low Concentrations | Shoot Length, Biomass |

| Dual Effect | Plant Growth | Concentration-dependent | Varies by species and compound |

Proposed Mechanisms of Allelopathic Action and Cellular Targets

The action of allelochemicals, including this compound, is multifaceted, impacting various levels of plant organization: molecular, structural, biochemical, physiological, and ecological researchgate.net. At the cellular level, allelochemicals can trigger a burst of reactive oxygen species (ROS) in target plants, leading to oxidative stress and potentially inducing programmed cell death nih.gov. This oxidative stress can result in cellular damage, evident through lipid peroxidation, alterations in cell membrane integrity, protein modifications, and increased protease activities nih.gov.

Roots are a primary site of allelopathic action due to their direct contact with allelochemicals released into the soil nih.gov. The physiological mechanisms of allelopathy involve a broad range of cellular targets, including effects on:

Cell micro- and ultra-structure frontiersin.orgresearchgate.net

Cell division and elongation frontiersin.orgresearchgate.net

Membrane permeability frontiersin.orgresearchgate.net

Oxidative and antioxidant systems frontiersin.orgresearchgate.net

Growth regulation systems frontiersin.org

Respiration frontiersin.orgresearchgate.net

Enzyme synthesis and metabolism frontiersin.orgresearchgate.net

Photosynthesis frontiersin.orgresearchgate.net

Mineral ion uptake frontiersin.orgresearchgate.net

Protein and nucleic acid synthesis frontiersin.orgresearchgate.net

These interactions with fundamental cellular processes, such as DNA, RNA, and protein biosynthesis, contribute to the observed allelopathic phenomena frontiersin.org.

Ecological Significance of this compound as an Allelochemical

Allelopathy, mediated by compounds like this compound, is a crucial ecological phenomenon that significantly influences the structure and composition of plant communities and ecosystems bibliotekanauki.plresearchgate.net. Allelochemicals contribute to various ecological processes, including plant dominance, ecological succession, the formation of specific plant communities, and the development of climax vegetation github.io. They also play a role in crop productivity in agricultural systems github.io.

Modulatory Activities in Biological Systems (beyond direct clinical effect)

Beyond its allelopathic properties, this compound has been investigated for its modulatory activities in other biological systems, particularly its anti-inflammatory potential.

Anti-inflammatory Modulatory Activities in In Vitro Models

This compound has been mentioned in the context of in vitro studies designed to assess anti-inflammatory properties, often alongside other compounds such as psilostachyin A and costunolide (B1669451) justia.com. In vitro anti-inflammatory activity is typically evaluated by measuring the inhibition of pro-inflammatory mediators and cytokines nih.govfrontiersin.orgmdpi.com. For instance, studies on other compounds have demonstrated significant inhibition of nitrite (B80452) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 in activated microglial cells, indicating anti-inflammatory effects nih.govmdpi.com.

Investigation of Molecular Targets and Signaling Pathways (e.g., NF-κB, Nitric Oxide Production)

While specific detailed molecular targets for this compound's anti-inflammatory action were not explicitly detailed in the provided search results, the broader context of anti-inflammatory research points to several key molecular targets and signaling pathways. The nuclear factor-kappaB (NF-κB) pathway is a central regulator of inflammatory responses umw.edu.plfrontiersin.orgsigmaaldrich.com. Activation of NF-κB signaling leads to an increased expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), as well as enzymes that produce inflammatory factors like nitric oxide (NO) and prostaglandins (B1171923) (PGE2) nih.govumw.edu.plfrontiersin.orgsigmaaldrich.com.

Inhibition of NF-κB activation is a common mechanism through which anti-inflammatory agents exert their effects nih.govumw.edu.plfrontiersin.orgsigmaaldrich.com. This often involves preventing the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus where it would activate gene expression nih.govsigmaaldrich.com.

Excessive nitric oxide (NO) production, particularly by activated microglial cells, is implicated in neuroinflammatory and neurodegenerative conditions mdpi.com. Therefore, the inhibition of NO production is a significant target for anti-inflammatory therapies frontiersin.orgmdpi.com. Other crucial signaling pathways involved in regulating inflammatory gene expression, such as the Mitogen-Activated Protein Kinase (MAPK) pathway (including ERK, JNK, and p38 MAPK), are also frequently targeted by anti-inflammatory compounds nih.govsigmaaldrich.commdpi.com.

Structural Analysis and Elucidation Methodologies for Burrodin and Its Analogues

Advanced Spectroscopic Techniques for Natural Product Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of complex organic molecules such as Burrodin. These techniques provide complementary information that, when integrated, allows for the precise determination of molecular architecture. vulcanchem.comnaturalproducts.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is paramount in providing atomic-level structural information, including the chemical environment of atoms, their connectivity, and molecular dynamics. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed.

¹H NMR: Provides information on the number of different types of protons and their neighboring environments through chemical shifts and coupling patterns. naturalproducts.net

¹³C NMR: Reveals the carbon skeleton and the types of carbon atoms (e.g., methyl, methylene (B1212753), methine, quaternary carbons) based on their chemical shifts. naturalproducts.net

2D NMR Techniques: These experiments are crucial for establishing connectivity and spatial relationships between atoms.

Correlation Spectroscopy (COSY): Identifies protons that are spin-coupled to each other, revealing direct proton-proton connectivities. vulcanchem.com

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with the carbon atoms directly attached to them, aiding in the assignment of CH, CH₂, and CH₃ groups. vulcanchem.com

Heteronuclear Multiple Bond Correlation (HMBC): Provides information on long-range (two or three bond) correlations between protons and carbons, invaluable for establishing the skeletal framework and positions of quaternary carbons. nih.gov

For pseudoguaianolides, NMR data is critical for confirming the characteristic 15-carbon skeleton and the presence of functional groups such as hydroxyls, ketones, and the γ-lactone ring. For instance, the presence of an exomethylene-γ-butyrolactone moiety is often evident from specific ¹H NMR and IR signals. parchem.com

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational motions of atoms within a molecule, providing insights into the functional groups present. nih.gov Characteristic absorption bands indicate the presence of specific bonds and functional groups, such as carbonyl (C=O) in ketones and lactones, and hydroxyl (O-H) groups. vulcanchem.com For example, a strong absorption band around 1700 cm⁻¹ typically indicates a carbonyl group. vulcanchem.com

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns of a compound. echemi.comnaturalproducts.net High-resolution mass spectrometry (HRMS) can determine the exact molecular formula, which is crucial for initial structural proposals and confirming elemental composition. naturalproducts.net Fragmentation patterns provide clues about the substructures within the molecule. Studies on this compound and related pseudoguaiane sesquiterpene lactones have utilized mass spectra to infer structural characteristics.

An illustrative example of spectroscopic data types used for pseudoguaianolides is presented below, though specific data for this compound may vary.

| Spectroscopic Technique | Information Provided | Typical Observation for Pseudoguaianolides |

| ¹H NMR | Proton environment, connectivity | Signals for methyl groups, olefinic protons (e.g., exomethylene), protons adjacent to oxygenated carbons, and characteristic couplings within the fused ring system. parchem.com |

| ¹³C NMR | Carbon skeleton, functional groups | Signals for carbonyl carbons (lactone, ketone), olefinic carbons, methyl and methylene carbons, and oxygen-bearing carbons. parchem.com |

| IR | Functional groups | Strong absorption at ~1770 cm⁻¹ (γ-lactone C=O), ~1716 cm⁻¹ (ketone C=O), ~3400 cm⁻¹ (O-H stretch). parchem.com |

| Mass Spectrometry | Molecular weight, fragmentation | Molecular ion peak (e.g., m/z 264 for this compound, C₁₅H₂₀O₄), characteristic fragment ions related to loss of water, CO, or specific side chains. echemi.comvulcanchem.com |

Chiroptical Methods for Stereochemical Assignment of Pseudoguaianolides

The determination of the absolute configuration (AC) of chiral natural products like pseudoguaianolides is critical due to its profound impact on their biological activity. Chiroptical methods, particularly Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), often in conjunction with quantum mechanical calculations, are powerful tools for this purpose, especially when X-ray crystallography is not feasible. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy: ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule in the ultraviolet-visible region. The Cotton effect (characteristic peaks in the ECD spectrum) can be correlated with the absolute configuration of chromophoric moieties or induced chirality in non-chromophoric regions. For pseudoguaianolides, the α-methylene-γ-lactone chromophore typically exhibits diagnostic ECD signals. ebi.ac.uk Computational analysis of ECD spectra, often involving Density Functional Theory (DFT) calculations, allows for the comparison of experimental spectra with theoretically predicted ones for different enantiomers, thereby assigning the absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD extends the concept of circular dichroism to the infrared region, measuring the differential absorption of circularly polarized IR light. VCD spectra are highly sensitive to both the absolute configuration and the conformation of chiral molecules. This technique, especially when combined with quantum mechanical calculations, provides detailed stereochemical information by analyzing vibrational modes. VCD can be particularly useful for molecules that lack strong UV chromophores or for resolving conformational ambiguities.

The application of chiroptical methods to pseudoguaianolides involves:

Experimental Data Acquisition: Obtaining ECD spectra (typically in the UV region) and VCD spectra (in the IR region).

Conformational Analysis: Identifying the most stable conformers of the molecule, as chiroptical properties are conformation-dependent.

Quantum Chemical Calculations: Simulating ECD and VCD spectra for the various conformers of both enantiomers using computational methods (e.g., DFT).

Comparison and Assignment: Comparing the experimental chiroptical spectra with the calculated spectra to determine the absolute configuration.

Chromatographic and Mass Spectrometric Approaches for Isolation and Characterization

The isolation and characterization of natural products from complex biological matrices, such as plant extracts, require robust separation techniques coupled with sensitive detection and identification methods.

Chromatographic Techniques for Isolation:

Column Chromatography (CC): This is a primary method for the initial separation of crude extracts into fractions based on differences in polarity. Stationary phases like silica (B1680970) gel are commonly used, with gradient elution systems (e.g., chloroform:methanol, hexane:ethyl acetate) to separate compounds of varying polarities. ebi.ac.ukparchem.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purification of individual compounds from complex mixtures. Both analytical and preparative HPLC are used. Preparative HPLC allows for the isolation of larger quantities of pure compounds for subsequent structural analysis. parchem.com Reversed-phase and normal-phase HPLC are common modes, chosen based on the polarity of the target compounds. parchem.com

Thin-Layer Chromatography (TLC): TLC is often used for rapid qualitative analysis, monitoring the progress of separations, and as a preliminary step in compound isolation.

Mass Spectrometric Approaches for Characterization: Mass spectrometry is not only used for molecular weight determination but also for characterization during and after chromatographic separation.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC directly with MS (LC-MS) is an indispensable tool for the identification and characterization of compounds in complex mixtures without prior extensive purification. LC-MS provides both chromatographic separation and mass spectral information, allowing for the determination of molecular weight and fragmentation patterns of eluting compounds. This is particularly useful for dereplication (identifying known compounds early) and for characterizing minor components. parchem.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatizable natural products, GC-MS is employed. It separates compounds based on their volatility and then identifies them by their mass spectra. naturalproducts.net

The synergy of these techniques allows researchers to navigate the intricate chemical composition of natural sources, leading to the efficient and accurate isolation and structural elucidation of compounds like this compound.

Synthetic and Semi Synthetic Approaches to Burrodin and Its Derivatives

Methodologies for Total Synthesis of Pseudoguaianolide (B12085752) Core Structures

The total synthesis of pseudoguaianolide core structures is a complex endeavor due to their unusual tricyclic 5/7/5 fused ring system and numerous stereogenic centers nih.govnih.gov. Despite these complexities, several methodologies have been developed to construct these challenging scaffolds.

General approaches to the synthesis of guaianolides and pseudoguaianolides encompass a variety of strategies. These include photochemical and solvolytic rearrangements, which can transform naturally occurring precursors into the desired ring systems uni-freiburg.de. More modern synthetic routes often leverage radical cyclization and ring-closing metathesis (RCM) reactions to efficiently form the carbocyclic core uni-freiburg.dechem960.com. Stereoselective epoxidations are also crucial for installing specific oxygen functionalities with precise control over stereochemistry uni-freiburg.de. Furthermore, the transformation of simple aromatic starting materials into functionalized γ-butyrolactones capable of elaborating into guaianolide skeletons represents another strategic approach uni-freiburg.de.

Specific examples of successful total syntheses include pseudoguaianolides such as aromatin, aromaticin, damsin, confertin (B9149), and helenalin (B1673037) nih.govperflavory.comnih.gov. A function-oriented synthesis route has been developed for pseudoguaianolide analogues, which relies on a convergent coupling of fragments through a key ring-closing enyne metathesis reaction chem960.com. This particular route is designed to retain the topological complexity of the natural product while simultaneously installing functional handles that enable late-stage diversification chem960.com.

Semi-Synthetic Modifications from Natural Precursors

Semi-synthesis involves the chemical transformation of naturally occurring compounds to yield new derivatives uni-freiburg.de. This approach is particularly relevant for complex natural products like Burrodin, which are isolated from plant sources such as Inula hupehensis wikipedia.orgtcichemicals.comthegoodscentscompany.com. The majority of efforts in medicinal chemistry and drug discovery concerning pseudoguaianolides often involve either their direct isolation or subsequent semi-synthetic modifications chem960.com.

The biosynthesis of sesquiterpene lactones, including pseudoguaianolides, provides a foundation for understanding potential semi-synthetic routes. These compounds originate from farnesyl diphosphate (B83284) (FPP) through a series of enzymatic steps, including oxidations catalyzed by cytochrome P450 enzymes that facilitate the formation of the characteristic lactone rings researchgate.netnih.gov.

Semi-synthetic strategies have been successfully applied to other pseudoguaianolides to create novel compounds. For instance, parthenin, another pseudoguaianolide, has been subjected to azomethine ylide dipolar cycloaddition reactions to synthesize novel dispiro-pyrrolizidino/thiopyrrolizidino-oxindolo/indanedione hybrids nih.gov. Additionally, functionalized thio-analogues of pseudoguaianolides have been reported, demonstrating the versatility of semi-synthetic approaches in modifying these natural scaffolds perflavory.com. These modifications often aim to explore how structural changes impact the compounds' properties without undertaking a full de novo synthesis.

Derivatization Strategies for Exploration of Biological Activity Profiles (excluding therapeutic outcomes)

Derivatization strategies are pivotal in chemical biology for systematically modifying natural products to explore their biological activity profiles and to establish structure-activity relationships (SAR) chem960.comnih.govnih.govnih.gov. This involves introducing or altering functional groups on the parent compound to observe the resulting changes in its interactions with biological systems.

A key structural feature of many sesquiterpene lactones, including this compound and other pseudoguaianolides, is the α-methylene-γ-lactone moiety nih.govnih.govnih.govnih.gov. This electrophilic center is often implicated in their biological activities through Michael-type addition reactions with biological nucleophiles, such as the thiol groups of cysteine residues in proteins nih.govnih.govnih.govnih.gov. Modifying this reactive site or other parts of the molecule can significantly influence the compound's biological interactions chem960.comnih.govnih.gov.

Common derivatization approaches include:

Introduction of Functional Handles: Synthetic routes are often designed to incorporate sites for late-stage diversification, allowing for the facile attachment of various functional groups chem960.com.

Amine Adduct Formation: Derivatives such as amine adducts have been synthesized for pseudoguaianolides like helenalin to investigate their impact on biological activity nih.gov.

Structural Modifications for Specificity: Researchers explore structural modifications to enhance a compound's specificity for particular biological targets, aiding in the elucidation of molecular mechanisms nih.gov.

Dimerization and Polymerization: Strategies involving the synthesis of dimers or polymers have been explored to improve the stability and potentially alter the biological activity of sesquiterpene lactones nih.gov.

Analytical Derivatization: While not directly for biological activity, methods like benzoyl chloride (BzCl) derivatization are used to modify physicochemical properties (e.g., hydrophobicity, ionization efficiency) for improved analytical detection in biological samples, which indirectly supports the exploration of their presence and metabolism within biological systems nih.gov.

Systematic Analog Synthesis: The creation of semi-synthetic analogs allows researchers to systematically study how specific modifications to the parent compound affect its bioactivity, providing crucial insights into SAR nih.gov. The insertion of various functional groups is a common tool to modulate and potentially increase the biological activity of these molecules nih.gov.

Computational Chemistry and Theoretical Modeling of Burrodin

Molecular Modeling and Conformational Analysis of Burrodin

Molecular modeling of this compound, as with other sesquiterpene lactones, begins with the generation of its three-dimensional structure. The complex, fused-ring system of pseudoguaianolides necessitates a thorough exploration of its conformational space to identify low-energy, biologically relevant shapes.

Conformational analysis is critical because the spatial arrangement of atoms dictates how a molecule interacts with biological targets. For sesquiterpene lactones, semi-empirical methods like PM3 have been employed to analyze the conformations of their flexible ring systems, such as the cycloheptane (B1346806) ring in guaianolides or the ten-membered ring in germacranolides. nih.gov Theoretical studies focusing on the biogenesis of pseudoguaianolides from germacranolides inherently involve the analysis of molecular structures and their transformations, highlighting the importance of understanding the molecule's preferred geometries. nih.govacs.orgresearchgate.net Such studies establish the foundational understanding of the structural dynamics of the carbocyclic core, which is essential for interpreting biological activity. The conformational flexibility of the lactone ring and its substituents is a key determinant of the molecule's interaction with protein targets.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in computational drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For sesquiterpene lactones, QSAR models have been successfully developed to predict various biological activities, including anti-inflammatory, cytotoxic, and antiprotozoal effects. nih.govacs.orgresearchgate.net These models are essential for identifying the key structural features that govern the potency and selectivity of these natural products.

A notable study investigated the antimigraine activity of 39 sesquiterpene lactones, including this compound. This research utilized artificial neural networks (ANNs) to build a QSAR model, correlating structural information with the ability to inhibit serotonin (B10506) release, a key mechanism in migraine pathology. The study demonstrated that computational models could successfully predict the biological activities of these complex molecules based on their structural features alone.

Table 1: Antimigraine Activity Data for Select Sesquiterpene Lactones in a QSAR Study

| Compound | Actual Activity (Log 1/IC50) | Predicted Activity (Log 1/IC50) |

| This compound | 3.60 | 3.57 |

| Reynosin | 3.57 | 3.54 |

| Schkuhriolide | 3.56 | 3.53 |

Activity is expressed as the logarithm of the reciprocal of the half-maximal inhibitory concentration (IC50) in micromolar units for serotonin release inhibition.

The foundation of any QSAR model is the selection of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For sesquiterpene lactones, a wide range of descriptors has been utilized to capture their structural diversity. These can be broadly categorized as:

Constitutional Descriptors: These describe the basic molecular composition, such as the number of atoms, bonds, and specific functional groups.

Topological Descriptors: These encode information about atomic connectivity, molecular size, and branching.

Electrostatic Descriptors: These relate to the molecule's charge distribution and are crucial for modeling non-covalent interactions.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment. acs.orgresearchgate.net

In the QSAR study involving this compound's antimigraine activity, molecular orbital parameters obtained from quantum mechanical calculations were used as descriptors. nih.govnih.gov Other approaches, like Hologram QSAR (HQSAR), utilize molecular fragments to generate descriptors, which can then be correlated with biological activity and visualized through contribution maps to highlight which structural motifs are important for potency. nih.gov

A QSAR model's utility is determined by its statistical robustness and its ability to accurately predict the activity of new, untested compounds. To ensure reliability, rigorous validation is performed. mdpi.com

Internal Validation assesses the model's stability and predictive power using the dataset from which it was built. The most common technique is cross-validation, particularly the leave-one-out (LOO) method. This process iteratively removes one compound from the dataset, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. The resulting cross-validation coefficient (q²) is a measure of the model's internal predictive capability. For HQSAR models of sesquiterpene lactones, q² values ranging from 0.637 to 0.775 have been reported, indicating good internal consistency. nih.gov

External Validation is the ultimate test of a QSAR model's real-world applicability. It involves using the model to predict the activity of a set of compounds (the test set) that were not used during model development. The predictive power is often measured by the external validation coefficient (r²_test). Successful external validation, with reported r²_test values for sesquiterpene lactones ranging from 0.653 to 0.944, confirms that the model can be reliably used to screen new compounds. nih.gov

Molecular Docking and Protein-Ligand Interaction Predictions for this compound

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a protein (receptor). This method is invaluable for understanding the molecular basis of a drug's action and for structure-based drug design. For sesquiterpene lactones, docking studies have been instrumental in elucidating their mechanism of action, particularly their anti-inflammatory effects.

A primary target for many anti-inflammatory sesquiterpene lactones is the transcription factor Nuclear Factor-kappa B (NF-κB). acs.org Molecular docking studies have predicted that these compounds can interact with specific cysteine residues within the p65 subunit of NF-κB. documentsdelivered.com More recent studies have used docking to predict that novel sesquiterpene lactone analogues interact with the ubiquitin-like domain (ULD) of the IKKβ subunit, an upstream kinase in the NF-κB pathway, suggesting an allosteric mechanism of inhibition. nih.gov

Other therapeutic targets have also been explored. In silico screening of sesquiterpene lactones against aldose reductase, an enzyme implicated in diabetic complications, used molecular docking to identify potential inhibitors and characterize their binding modes within the enzyme's active site. researchgate.netscispace.com Such studies typically report the binding energy, a score that estimates the affinity of the ligand for the protein, and detail the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Table 2: Representative Protein Targets for Sesquiterpene Lactone Docking Studies

| Protein Target | Therapeutic Area | Key Finding |

| NF-κB (p65 subunit) | Inflammation, Cancer | Alkylation of Cys38 in the DNA binding domain. acs.orgdocumentsdelivered.com |

| IKKβ | Inflammation, Cancer | Allosteric inhibition via binding to the ubiquitin-like domain. nih.gov |

| Aldose Reductase (ALR2) | Diabetic Complications | Interaction with polar residues in the catalytic pocket. scispace.com |

| EGFR / VEGFR | Cancer | Potential inhibition of receptor tyrosine kinases. phcogj.com |

In Silico Screening and Virtual Library Design relevant to this compound Scaffolds

In silico screening, or virtual screening, is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly reduces the time and cost associated with experimental high-throughput screening.

For natural products like sesquiterpene lactones, virtual screening can be applied to in-house or commercial databases to identify new potential inhibitors for a given target. One study successfully used a combination of ligand-based and structure-based virtual screening on a database of 1,306 sesquiterpene lactones from the Asteraceae family to identify potentially active compounds against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov This approach utilized machine learning models (Random Forest) and molecular docking to prioritize candidates for further experimental testing.

Furthermore, the this compound scaffold can serve as a template for virtual library design. By computationally modifying the core structure with different functional groups, a vast library of virtual analogues can be generated. These libraries can then be screened in silico against various therapeutic targets to design novel derivatives with improved activity, selectivity, or pharmacokinetic properties. This strategy is central to modern medicinal chemistry for optimizing natural product leads. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations provide a detailed understanding of a molecule's electronic structure, which governs its reactivity. These methods are essential for studying reaction mechanisms and for calculating properties that can be used as descriptors in QSAR models.

For pseudoguaianolides like this compound, quantum chemistry has been used to study their biogenesis. Density Functional Theory (DFT) calculations, using functionals such as mPWB95, have been employed to map the potential energy surface for the transformation of germacranolides into pseudoguaianolides, calculating activation energies and supporting proposed biogenetic hypotheses. nih.govacs.org

In the context of predicting biological activity, quantum mechanical calculations were used to derive descriptors for the QSAR study on the antimigraine activity of sesquiterpene lactones, including this compound. nih.govnih.gov The Gaussian 92 program was used to calculate parameters such as molecular orbital energies (HOMO/LUMO) and dipole moments. The reactivity of sesquiterpene lactones, particularly their ability to act as Michael acceptors, is a key feature of their biological activity and can be rationalized through quantum chemical analysis of their electronic properties. researchgate.net These calculations help explain why these compounds can covalently modify cysteine residues in proteins like NF-κB, which is a cornerstone of their mechanism of action. nih.gov

Future Research Directions and Methodological Advances for Burrodin Studies

Integrated Omics Approaches (e.g., Metabolomics, Transcriptomics) in Burrodin Research

Integrated omics approaches offer a holistic view of biological systems, providing comprehensive insights into the molecular mechanisms underlying key traits and processes relevant to natural product research. These methodologies, including genomics, transcriptomics, proteomics, and metabolomics, are crucial for gaining a deeper understanding of the regulatory frameworks governing various physiological and developmental processes taylorfrancis.comfrontiersin.orgmdpi.com.

In the context of this compound research, the integration of transcriptomics and metabolomics is particularly valuable. Transcriptomics, which studies gene expression, can be combined with metabolomics, the study of small-molecule metabolites, to establish direct links between genes and the metabolites they produce taylorfrancis.comrsc.org. This synergistic approach enables the identification of critical genes and enzymes responsible for the biosynthesis of this compound and other bioactive metabolites taylorfrancis.com. For instance, by correlating temporal and spatial gene expression levels with metabolite abundance, researchers can elucidate complex biosynthetic pathways and their genetic regulation rsc.org.

Furthermore, multi-omics strategies can overcome the limitations of single-omics approaches by providing a more comprehensive understanding of how genetic variations manifest in biological functions mdpi.com. This can aid in discovering functional genes, key metabolites, and biological elements with pharmacological potential related to this compound's production and activity frontiersin.org. The development of large databases integrating genomic, transcriptomic, proteomic, and metabolomic data for medicinal plants underscores the growing importance of these integrated platforms in natural drug discovery frontiersin.org.

Table 1: Applications of Integrated Omics in Natural Product Research

| Omics Approach | Information Provided | Application in this compound Research |

| Transcriptomics | Gene expression levels, regulatory networks | Identifying genes and enzymes involved in this compound biosynthesis, understanding regulation taylorfrancis.comrsc.org |

| Metabolomics | Small-molecule metabolite profiles, metabolic pathways | Characterizing this compound's metabolic profile, identifying precursors and derivatives taylorfrancis.com |

| Integrated Omics (e.g., Transcriptomics + Metabolomics) | Links between genes/proteins and metabolites | Elucidating this compound's complete biosynthetic pathway, identifying key regulatory points, discovering novel related compounds taylorfrancis.comfrontiersin.orgrsc.org |

Note: This table is designed for interactive display in a digital format, allowing for sorting and detailed view on click.

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis of this compound

Advanced spectroscopic and imaging techniques are transforming the in situ analysis of natural products, offering non-invasive and high-resolution methods to study this compound directly within its biological matrix. Molecular vibrational spectroscopy, including Near Infrared (NIR), Attenuated Total Reflection (ATR), Raman, and Far Ultraviolet (FUV) spectroscopy, provides fast and non-invasive measurements for both qualitative fingerprint analysis and quantitative assessment of natural product ingredients researchgate.net. Raman imaging, for example, can reveal the distribution of chemical components at a molecular level within tissues, offering insights into this compound's localization without requiring laborious sample preparation researchgate.net.

Imaging Mass Spectrometry (IMS) represents a significant leap forward, enabling the spatial mapping of the production and distribution of biologically active molecules in situ rsc.orgnih.govfrontiersin.org. This capability facilitates phenotype and organelle-driven discovery efforts by allowing researchers to directly interrogate biological samples for known and unknown molecular features, overcoming the limitations of traditional bulk extraction methods nih.gov. Techniques such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) and Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) are particularly valuable for spatial metabolomics studies, providing detailed structural information and visualizing the distribution of small molecules within plant tissues or microbial co-cultures frontiersin.orgnih.gov. The ability of IMS to retain in situ information and detect compounds with high sensitivity and resolution makes it an indispensable tool for understanding this compound's natural biological context and distribution nih.gov.

Bioengineering and Synthetic Biology Approaches for Investigating this compound Biosynthesis

Bioengineering and synthetic biology offer powerful platforms for dissecting, manipulating, and optimizing the biosynthesis of natural products, including this compound. These interdisciplinary fields provide new avenues for enhancing the sustainable production of valuable natural compounds and for creating novel derivatives jipb.netnih.gov. Understanding the intricate enzymatic pathways and regulatory networks that control natural product biosynthesis is essential for optimizing the yield and quality of these bioactive compounds jipb.net.

Synthetic biology approaches involve the genetic manipulation of the biosynthetic machinery responsible for natural product assembly nih.gov. This can lead to the production of "unnatural" natural products with enhanced biological features that may be inaccessible through traditional chemical synthesis nih.govanr.fr. Key strategies employed include metabolic engineering, genomics-assisted breeding, and CRISPR-based gene editing jipb.net. Combinatorial biosynthesis, which involves combining biosynthetic genes from various natural product clusters, and mutasynthesis, where microbial strains are fed with chemically synthesized intermediate analogues, are two complementary approaches used to increase the chemical diversity of natural products anr.fr. These advanced techniques are critical for overcoming bottlenecks in traditional natural product research and for expanding the chemical space of this compound and its analogues beyond conventional limitations helmholtz-hips.de.

Emerging Computational Paradigms in Natural Product Discovery relevant to this compound

The integration of emerging computational paradigms, particularly Artificial Intelligence (AI), Machine Learning (ML), and Deep Learning (DL), is revolutionizing natural product discovery and will be pivotal for this compound research. These technologies enhance data analysis, accelerate discoveries, and improve predictive modeling capabilities acs.org.

Computational approaches, including chemoinformatics, virtual screening, and target fishing, are increasingly combined with experimental natural product research to identify new drugs scielo.org.mx. These methods allow for the quantitative characterization of chemical diversity and structural complexity, and the analysis of compound distribution in chemical space scielo.org.mx. Future advancements, such as the use of quantum computing, are expected to further improve the modeling of molecular interactions and the prediction of pharmacokinetic and pharmacodynamic parameters, leading to more efficient drug development with fewer false positives mdpi.com. The integration of AI/ML with synthetic biology is also emerging as a powerful approach to yield novel chemical matter and address the need for innovative drug compounds helmholtz-hips.de.

Table 2: Emerging Computational Paradigms in Natural Product Discovery

| Computational Paradigm | Key Application | Relevance to this compound Research |

| Artificial Intelligence (AI) / Machine Learning (ML) | Virtual screening, bioactivity prediction, target prediction, dereplication | Accelerating the identification of this compound's potential bioactivities and targets, streamlining discovery acs.orgcas.org |

| Chemoinformatics | Chemical diversity analysis, structural complexity assessment | Characterizing this compound's chemical space and comparing it with known bioactive molecules scielo.org.mx |

| Quantum Computing | Advanced molecular modeling, pharmacokinetic/pharmacodynamic prediction | Enhancing the precision of this compound's interaction with biological targets, predicting its behavior in biological systems mdpi.com |

Note: This table is designed for interactive display in a digital format, allowing for sorting and detailed view on click.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.